molecular formula C5H7NO2S B13092067 5-((methylthio)methyl)isoxazol-3(2H)-one CAS No. 89660-62-8

5-((methylthio)methyl)isoxazol-3(2H)-one

Cat. No.: B13092067
CAS No.: 89660-62-8
M. Wt: 145.18 g/mol
InChI Key: VWMXCDZIQNBDDZ-UHFFFAOYSA-N
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Description

5-((Methylthio)methyl)isoxazol-3(2H)-one is a heterocyclic compound that contains an isoxazole ring substituted with a methylthio group Isoxazoles are five-membered ring compounds containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((methylthio)methyl)isoxazol-3(2H)-one can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkenes. This method typically requires the use of a catalyst, such as copper(I) or ruthenium(II), to facilitate the reaction . Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-((Methylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The isoxazole ring can be reduced to an isoxazoline using reducing agents like lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Isoxazolines.

    Substitution: Various substituted isoxazoles.

Scientific Research Applications

5-((Methylthio)methyl)isoxazol-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((methylthio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, depending on the specific isoenzyme targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((Methylthio)methyl)isoxazol-3(2H)-one is unique due to the presence of the methylthio group, which can impart different chemical and biological properties compared to other isoxazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

89660-62-8

Molecular Formula

C5H7NO2S

Molecular Weight

145.18 g/mol

IUPAC Name

5-(methylsulfanylmethyl)-1,2-oxazol-3-one

InChI

InChI=1S/C5H7NO2S/c1-9-3-4-2-5(7)6-8-4/h2H,3H2,1H3,(H,6,7)

InChI Key

VWMXCDZIQNBDDZ-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CC(=O)NO1

Origin of Product

United States

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